molecular formula C9H13N5O B3034057 3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine CAS No. 1351393-95-7

3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3034057
CAS No.: 1351393-95-7
M. Wt: 207.23
InChI Key: FVNDYJMLLPQRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine typically involves the formation of the oxazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through the reaction of a β-keto ester with an amine, followed by cyclization with an appropriate reagent . The triazole ring can be formed via a 1,3-dipolar cycloaddition of an azide with an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

IUPAC Name

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-5-7(6(2)15-14-5)3-4-8-11-9(10)13-12-8/h3-4H2,1-2H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNDYJMLLPQRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.